molecular formula C13H9Cl2F3N2O2 B6300820 Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 98534-77-1

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B6300820
Key on ui cas rn: 98534-77-1
M. Wt: 353.12 g/mol
InChI Key: BOVONCKHKVVAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563210

Procedure details

2,4-Dichlorophenylhydrazine hydrochloride salt (15.68 grams, 0.068 mole) was dissolved in a minimum amount of ethanol and the solution was cooled to -10° C. Triethylamine (9.44 ml, 0.068 mole) was added followed by ethyl(ethoxymethylene)trifluoroacetoacetate (16.27 grams, 0.068 mole). The addition of this last reactant was made over thirty minutes, keeping the reaction temperature below -10° C. The reaction mixture was allowed to rise to room temperature overnight (about 16 hours). The solvent was removed in vacuo and the residue was dissolved in equal parts of ethyl acetate and water. The organic phase was separated, washed with 1N HCl, water, saturated sodium bicarbonate solution, water, and brine. It was then dried and evaporated to 7.85 grams of an oil which slowly crystallized. The 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, was recrystallized from petroleum ether, mp=81°-83° C.
Quantity
15.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].C(N(CC)CC)C.[CH2:19]([O:21][C:22](=[O:34])[C:23](=[CH:30]OCC)[C:24]([C:26]([F:29])([F:28])[F:27])=O)[CH3:20]>C(O)C>[F:27][C:26]([F:28])([F:29])[C:24]1[N:10]([C:4]2[CH:5]=[CH:6][C:7]([Cl:9])=[CH:8][C:3]=2[Cl:2])[N:11]=[CH:30][C:23]=1[C:22]([O:21][CH2:19][CH3:20])=[O:34] |f:0.1|

Inputs

Step One
Name
Quantity
15.68 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC(=C1)Cl)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
16.27 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C(F)(F)F)=COCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition of this last reactant
WAIT
Type
WAIT
Details
was made over thirty minutes
CUSTOM
Type
CUSTOM
Details
the reaction temperature below -10° C
CUSTOM
Type
CUSTOM
Details
(about 16 hours)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in equal parts of ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 1N HCl, water, saturated sodium bicarbonate solution, water, and brine
CUSTOM
Type
CUSTOM
Details
It was then dried
CUSTOM
Type
CUSTOM
Details
evaporated to 7.85 grams of an oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized
CUSTOM
Type
CUSTOM
Details
The 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, was recrystallized from petroleum ether, mp=81°-83° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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